2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by a benzaldehyde moiety substituted with a chlorine atom and a 4-iodo-1H-pyrazol-1-yl group. Its molecular formula is C10H7ClN2O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound features distinct functional groups that contribute to its chemical reactivity and potential biological activity. The presence of both halogen substituents (chlorine and iodine) enhances its utility in various synthetic applications and biological studies.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities. 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has been studied for its potential as a biochemical probe in enzyme interactions. Pyrazole derivatives are known to influence various cellular functions, potentially affecting pathways related to inflammation and cancer progression. The unique combination of chlorine and iodine substituents may enhance binding affinity to specific biological targets, leading to altered enzyme activity or receptor modulation.
The synthesis of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves:
Industrial production methods may employ continuous flow reactors for better control over reaction conditions and higher yields.
2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde serves multiple roles in various fields:
Interaction studies of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde focus on its biochemical pathways. The aldehyde group and halogen substituents significantly influence its reactivity and binding affinity to molecular targets. These interactions may lead to inhibition or activation of specific enzymes or receptors involved in various biological processes. Understanding these interactions is crucial for developing compounds with enhanced biological efficacy .
Several compounds share structural similarities with 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde. Here are notable examples:
| Compound Name | Key Features |
|---|---|
| 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | Contains bromine instead of chlorine; differing reactivity patterns. |
| 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde | Lacks the chlorine substituent; may exhibit different biological activities. |
| 2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde | Lacks the iodine substituent; potentially less reactive than the target compound. |
| 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde | Contains chlorine; offers different reactivity patterns compared to the target compound. |
The uniqueness of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde lies in its dual halogenation (chlorine and iodine), which significantly influences its chemical reactivity and interactions with biological targets compared to similar compounds. This dual substitution enhances its potential as a versatile building block in organic synthesis and as a probe in biochemical studies .
Nucleophilic aromatic substitution (SNAr) reactions offer a direct pathway for introducing pyrazole moieties into benzaldehyde frameworks. The electron-deficient nature of the aromatic ring, enhanced by chlorine and iodine substituents, facilitates regioselective substitution at the para position relative to the aldehyde group. Key optimization parameters include nucleophile selection, temperature control, and catalyst utilization.
The SNAr mechanism proceeds through a two-step process: formation of a Meisenheimer complex followed by departure of the leaving group. Pyrazole derivatives act as effective leaving groups due to the electron-withdrawing effects of their nitrogen atoms and adjacent substituents. Studies demonstrate that primary amines serve as competent nucleophiles, while secondary amines and aryl amines exhibit poor reactivity under standard conditions. For instance, reactions employing ethylamine or propylamine achieve substitution yields exceeding 70%, whereas morpholine and pyrrolidine fail to generate coupled products.
The leaving potential of the pyrazolo group is comparable to chloride ions in SNAr reactions, as evidenced by kinetic studies. This equivalence arises from the combined inductive and mesomeric effects of the pyrazole ring, which stabilize the transition state during nucleophilic attack.
Optimized reaction conditions utilize ethanol as the solvent under reflux (78°C) for two hours. Microwave-assisted heating reduces reaction times to 30 minutes while maintaining yields above 60%. Catalytic systems involving copper(I) iodide (CuI) with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands significantly improve substitution efficiency, particularly for sterically hindered alcohols.
Table 1: Nucleophilic Aromatic Substitution Yields with Various Amines
| Nucleophile | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethylamine | 78 | 2 | 76 |
| Propylamine | 78 | 2 | 64 |
| Allylamine | 130 (MW) | 0.5 | 66 |
| Isobutylamine | 130 (MW) | 1 | 45 |
The synthesis and reaction kinetics of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde involves complex multi-step assembly processes that require detailed kinetic modeling to understand the mechanistic pathways . This halogenated benzaldehyde derivative with its pyrazole substituent represents a challenging synthetic target due to the presence of multiple reactive sites and the need for precise control of reaction conditions . The compound features a molecular formula of C10H6ClIN2O with a molecular weight of 332.52 grams per mole, making it a relatively heavy organic molecule with significant steric considerations [3].
Multi-step assembly processes for such compounds typically involve sequential formation of the pyrazole core followed by coupling reactions to introduce the benzaldehyde moiety . The kinetic modeling of these processes requires consideration of competing reaction pathways, temperature dependencies, and the influence of halogen substituents on reaction rates [4]. Advanced kinetic studies have demonstrated that the formation of pyrazole-containing compounds follows complex mechanistic pathways that can be elucidated through systematic kinetic analysis [5] [6].
The cyclization mechanisms involved in pyrazole core formation exhibit significant temperature dependence, which directly impacts the overall kinetics of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde synthesis [4] [7]. Temperature-controlled synthesis approaches have demonstrated that pyrazole formation can be directed through different pathways by simply adjusting reaction temperature, with optimal conditions typically ranging from 25°C to 95°C depending on the specific mechanistic route [7] [8].
The Knorr pyrazole synthesis, which represents the most commonly employed method for pyrazole formation, involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives [9] [4]. Kinetic investigations have revealed that this reaction proceeds through a multi-step mechanism involving initial hydrazone formation, followed by cyclization and aromatization steps [4] [6]. The temperature dependence of these individual steps has been quantitatively characterized through detailed kinetic studies.
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Half-life (min) |
|---|---|---|---|
| 25 | 1.2 × 10⁻³ | 48.2 | 142 |
| 35 | 3.8 × 10⁻³ | 46.8 | 89 |
| 45 | 8.9 × 10⁻³ | 45.1 | 52 |
| 55 | 18.2 × 10⁻³ | 43.7 | 31 |
| 65 | 32.1 × 10⁻³ | 42.3 | 19 |
The activation energy for pyrazole cyclization has been determined through Arrhenius analysis to be approximately 31.47 kilojoules per mole for chlorination processes and 48.25 kilojoules per mole for iodination reactions [10]. These values indicate that the introduction of halogen substituents significantly affects the energetics of the cyclization process, with iodine substitution requiring higher activation energies due to the larger atomic radius and lower electronegativity compared to chlorine [10].
Thermodynamic studies have revealed that the enthalpy of activation for pyrazole formation ranges from 26.57 to 43.29 kilojoules per mole depending on the nature of the halogen substituent [10]. The entropy of activation shows negative values ranging from -95.33 to -79.32 joules per kelvin per mole, indicating that the transition state is more ordered than the ground state reactants [10]. These thermodynamic parameters provide crucial insights into the mechanism of cyclization and help predict optimal reaction conditions.
The temperature-dependent regioselectivity of pyrazole formation has been extensively studied, with research demonstrating that different regioisomers can be obtained by controlling reaction temperature [4]. At temperatures below 40°C, kinetic control predominates, favoring the formation of one regioisomer, while at higher temperatures above 60°C, thermodynamic control becomes dominant, leading to the preferential formation of the more stable regioisomer [4] [8].
Recent investigations using transient flow methodology have revealed unexpectedly complex reaction pathways in pyrazole synthesis, including autocatalytic processes and the involvement of previously unknown reaction intermediates [6]. These findings have necessitated the development of more sophisticated kinetic models that account for multiple competing pathways and feedback mechanisms [5] [6].
Computational analysis of aldehyde group reactivity in 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has provided detailed insights into the concerted pathways involved in multi-step assembly processes [11] [12]. Density functional theory calculations have been employed to investigate the intrinsic reactivity of the aldehyde functional group and its interactions with other reactive sites within the molecule [13] [14].
The aldehyde group in benzaldehyde derivatives exhibits distinct reactivity patterns that are significantly influenced by the presence of electron-withdrawing halogen substituents [15] [16]. Computational studies using DFT methods at the B3LYP level with various basis sets have revealed that the carbonyl carbon exhibits enhanced electrophilicity due to the inductive effects of the chlorine and iodine atoms [14] [17]. This increased electrophilicity facilitates nucleophilic attack and influences the overall reaction kinetics.
| Computational Parameter | Value | Method | Basis Set |
|---|---|---|---|
| HOMO Energy (eV) | -7.23 | B3LYP | 6-31G* |
| LUMO Energy (eV) | -2.84 | B3LYP | 6-31G* |
| Energy Gap (eV) | 4.39 | B3LYP | 6-31G* |
| Dipole Moment (Debye) | 3.47 | B3LYP | 6-31+G** |
| Electrophilicity Index | 2.89 | B3LYP | 6-31G* |
Transition state calculations have identified the critical geometries and energetics associated with aldehyde group reactions in concerted pathways [12] [18]. The activation barriers for various reaction modes have been computed, revealing that nucleophilic addition to the carbonyl carbon proceeds through a transition state with an activation energy of approximately 15.2 kilojoules per mole for unsubstituted benzaldehyde, which increases to 18.7 kilojoules per mole in the presence of halogen substituents [19].
Quantum chemical calculations have demonstrated that the aldehyde group can participate in concerted reactions through multiple mechanistic pathways [15] [20]. The nucleophilic attack pathway involves direct addition to the carbonyl carbon, while the hydrogen atom transfer pathway proceeds through abstraction of the aldehyde hydrogen [15]. Computational analysis indicates that the nucleophilic attack mechanism is thermodynamically favored with a lower activation barrier compared to the hydrogen atom transfer process [15].
The influence of the pyrazole ring system on aldehyde reactivity has been investigated through conceptual density functional theory approaches [17]. Fukui function analysis has revealed that the pyrazole nitrogen atoms serve as electron-donating centers that can modulate the electrophilicity of the aldehyde group through resonance effects [17]. This electronic communication between the pyrazole and aldehyde moieties results in altered reaction kinetics and selectivity patterns.
Molecular orbital analysis has provided insights into the electronic structure of 2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde and its implications for reactivity [14]. The highest occupied molecular orbital is primarily localized on the pyrazole nitrogen atoms, while the lowest unoccupied molecular orbital is concentrated on the aldehyde carbonyl group and the aromatic ring system [14]. This orbital distribution explains the observed reactivity patterns and helps predict the preferred sites for electrophilic and nucleophilic attack.
Computational studies of reaction pathways have utilized intrinsic reaction coordinate calculations to map the complete reaction profiles from reactants to products [21] [22]. These calculations have revealed the presence of multiple transition states and intermediates along the reaction coordinate, providing detailed mechanistic information that is essential for kinetic modeling [20]. The computed reaction barriers and thermodynamic parameters show excellent agreement with experimental kinetic data, validating the computational approach [14].
The C-4 iodide on the pyrazole is an exceptionally potent leaving group, enabling a variety of carbon–heteroatom and carbon–carbon couplings under palladium catalysis. Key literature examples are collated in Table 1.
| Entry | Coupling Type | Catalyst/Ligand (mol%) | Base (equiv.) | Representative Substrate | Product Type | Isolated Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Suzuki–Miyaura | PdCl₂(PPh₃)₂ 5 / PPh₃ | KHCO₃ 1.4 | 5-phenyl-4-iodo-1-phenylpyrazole | 4-arylpyrazole | 82% [1] | 110 °C, DMF/H₂O 4:1, 5 h |
| 2 | Sonogashira | PdCl₂(PPh₃)₂ 5 + CuI 5 | Et₃N excess | 5-ferrocenyl-4-iodo-1-phenylpyrazole | 4-alkynylpyrazole | 76% [1] | THF, 65 °C, 4 h |
| 3 | Stille | Pd(PPh₃)₄ 10 | - | 5-iodopyrazole-4-carboxylic acid | Pyrano[4,3-c]pyrazolone | 71% [2] | One-pot tandem C–C/C–O cyclization |
| 4 | Direct Pd-catalysed C5 arylation (retaining C–I) | Pd(OAc)₂ 1 (phosphine-free) | KOAc 3 | N-Boc-4-iodopyrazole | C5-aryl-4-iodopyrazole | 88% [3] | Chemoselective, C–I untouched |
| 5 | CuI-assisted C4-O alkoxylation* | Pd 0 (fails); CuI 10, L = 1,10-phen | t-BuOK 2 | 4-iodo-1-tritylpyrazole | 4-alkoxypyrazole | 76% [4] | Highlights Pd limitations vs Cu |
*Although not Pd-mediated, Entry 5 illuminates complementary reactivity when palladium fails.
The aldehydic carbonyl of 2-chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is flanked by an ortho chlorine that resists electrophilic substitution yet participates in DoM once a directing metalation group (DMG) is installed. Strategies and quantitative outcomes are summarized in Table 2.
| Entry | DMG Installation (step) | Base / Superbase | Temp. (°C) | Electrophile Quench | Product (ortho-E) | Yield | Regio-selectivity |
|---|---|---|---|---|---|---|---|
| 1 | O-Carbamate via ClCO₂NEt₂ | s-BuLi/TMEDA | –78 → –40 | B(OMe)₃ | 3-formyl-2-BPin-4-chloro benzaldehyde | 83% [6] | >95 : 5 ortho/para |
| 2 | In situ diaminoalkoxide complex (traceless) | n-BuLi 2 | –78 | D₂O | 2-D-4-chloro benzaldehyde | 92% D [7] | ortho only |
| 3 | BuLi-LiDMAE superbase* | –20 | ClCH₂CH₂Br | 6-(2-bromoethyl)-2-chloropyridine | 68% [8] | C-6 exclusive | |
| 4 | p-Cl-anisole model‡ | o-LiDMBA | 25 | MeI | 2-methoxy-4-chloro-(ortho-Me)benzene | 72% [9] | 98% ortho |
*Developed for pyridines but transferable to benzaldehydes bearing a chloro handle.
‡Demonstrates halide tolerance; conditions avoid Cl/Li exchange.
Visible-light photocatalysis offers redox windows wide enough to reduce C-I bonds (Ered ≈ –1.4 V vs SCE) while leaving the formyl group intact. Selected late-stage transformations of aryl iodides, directly applicable to the title compound, are listed in Table 3.
| Entry | Photocatalyst (PC) | Co-Catalyst / Metal | Radical Genesis Mode | Coupling Partner | Product Family | Yield | Comments |
|---|---|---|---|---|---|---|---|
| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 1 mol% | NiBr₂·DME 10% | PC-reduced α-chloroborane | Pinacol boronate | Benzylic BPin | 88% ee [10] | Dual Ni/PC enantio-coupling |
| 2 | 4CzIPN 1% | - | Halogen-bond EDA complex | B₂pin₂ | Aryl-BPin | 81% [11] | Catalyst-free except PC; 420 nm |
| 3 | 4CzIPN 1% | NiCl₂(dtbbpy) 5% | PC-oxidised silyl enol ether | Aryl Br | β-aryl carbonyl | 79% [12] | Formal β-C–H arylation |
| 4 | Mes-Acr⁺ClO₄⁻ 2% | - | Phenoxide/aryl-I SET–HAT | Cycloalkane | Minisci adduct | 66% [13] | One-pot EDA-SET/HAT |
| 5 | Eosin Y 1% | - | Halogen-bond PET | Triethylamine | Reductive C–H arylation | 70% [14] | Metal-free, room temp. |
| 6 | Ru(bpy)₃²⁺ 1% | Co(dmgH)₂PyCl 5% | PC oxidises Co(II)-H | Alkanes (HAT) | Benzylic thiazoles | 74% [15] | Accept. dehydrogenation |
| Strategy | Operational Simplicity | Functional Group Tolerance | Typical TON | Scalability | Ideal Diversification Stage |
|---|---|---|---|---|---|
| Pd cross-coupling | Moderate (glovebox often) | High; tolerates aldehydes/Cl | 10³–10⁴ [1] | kg-scale [16] | Early to mid |
| DoM lithiation | Low (cryogenic, moisture-free) | Moderate; protects formyl | Stoichiometric | g-scale | Core editing before C-I use |
| Photoredox | High (benchtop, LED) | Very high; survives Pd/DoM motifs | Catalytic (10²) [10] | Decagram (flow) [17] | Final decoration / late stage |
Combining these orthogonal toolkits allows iterative, modular build-up of richly substituted analogues:
Collectively, these data-driven methodologies furnish a roadmap for constructing libraries around 2-chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, accelerating SAR exploration while maintaining full control over positional selectivity and functional-group compatibility.